molecular formula C17H23ClN6 B11034932 N-(3-chloro-2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(3-chloro-2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11034932
M. Wt: 346.9 g/mol
InChI Key: WVJGRYZDALWDOE-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core with two amine substituents: a 3-chloro-2-methylphenyl group at position 2 and a (2-methylpiperidin-1-yl)methyl group at position 4. This compound’s structure combines a halogenated aromatic ring with a piperidine-derived moiety, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .

Properties

Molecular Formula

C17H23ClN6

Molecular Weight

346.9 g/mol

IUPAC Name

2-N-(3-chloro-2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H23ClN6/c1-11-6-3-4-9-24(11)10-15-21-16(19)23-17(22-15)20-14-8-5-7-13(18)12(14)2/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

WVJGRYZDALWDOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=NC(=NC(=N2)NC3=C(C(=CC=C3)Cl)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the chlorination of 2-methylphenylamine to obtain 3-chloro-2-methylphenylamine. This intermediate is then reacted with cyanuric chloride to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts and other additives may be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound may be used to study the effects of triazine derivatives on various biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for screening against various biological targets.

    Industry: In industrial applications, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring and the piperidine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at the Triazine 6-Position

6-[(4-Benzyl-1-piperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
  • Structural Difference : Replaces the 2-methylpiperidinyl group with a benzyl-piperazinyl moiety.
  • Piperazine’s nitrogen atoms may introduce hydrogen-bonding capabilities, affecting receptor binding compared to the less polar piperidine in the target compound .
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
  • Structural Difference : Features a morpholine ring (oxygen-containing heterocycle) at position 5.
  • The methyl and phenyl groups at positions 4 and 2, respectively, may sterically hinder interactions with biological targets compared to the target compound’s chloro-methylphenyl group .
6-(Chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
  • Structural Difference : Substitutes the piperidinyl group with a chloromethyl chain.
  • Reduced steric bulk compared to the target compound may lead to different pharmacokinetic profiles .

Aromatic Ring Modifications

6-Aryl-4-(4-methylpiperidino)-1,3,5-triazine-2-amines ()
  • Structural Differences : Include aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) at position 6.
  • The target compound’s 3-chloro-2-methylphenyl group introduces ortho-substitution, which may sterically hinder interactions compared to para-substituted analogs .
6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
  • Structural Difference : Incorporates a 3-chlorophenyl-substituted piperazine at position 6.
  • Impact :
    • The additional chlorophenyl group increases molecular weight and lipophilicity, possibly affecting metabolic stability.
    • Piperazine’s flexibility may allow for better conformational adaptation to receptor sites compared to rigid piperidine derivatives .

Biological Activity

N-(3-chloro-2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a novel compound belonging to the class of triazine derivatives . This compound has garnered interest in medicinal chemistry due to its potential biological activities , particularly in cancer therapeutics. The structure features a triazine ring with various substituents that may influence its interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C17H23ClN6C_{17}H_{23}ClN_{6}. The presence of chlorine, carbon, hydrogen, and nitrogen atoms contributes to its unique chemical properties.

Structural Features

  • Triazine Ring : A six-membered heterocyclic structure containing three nitrogen atoms.
  • Piperidine Moiety : This structural feature is known to enhance biological activity by influencing receptor binding and enzyme interactions.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Binding : The compound could interact with specific receptors, leading to altered signaling pathways.

Anticancer Activity

Research on similar triazine derivatives indicates promising anticancer properties. For instance, studies have shown that triazine compounds can induce apoptosis in various cancer cell lines through:

  • Cytotoxicity : Compounds with the triazine core have demonstrated dose-dependent cytotoxic effects in colon cancer cell lines (DLD-1 and HT-29) .
  • Inhibition of Proliferation : Triazine derivatives have been reported to inhibit the growth of prostate cancer (LNCaP), lung cancer (A549), and breast cancer (T47D) cells .

Case Studies

A notable case study involved a related triazine derivative that exhibited significant cytotoxicity against glioma cell lines. This derivative induced apoptosis and necrosis while reducing apoptotic bodies, indicating its potential as a chemotherapeutic agent .

Summary of Biological Activities

Activity TypeDescriptionReferences
CytotoxicityInduces apoptosis in colon cancer cell lines
Enzyme InhibitionInhibits key enzymes involved in cell proliferation
Receptor InteractionAlters signaling pathways through receptor binding

Comparative Analysis of Triazine Derivatives

Compound NameAnticancer ActivityMechanism of Action
N-(3-chloro-2-methylphenyl)-...HighApoptosis induction
2,4-diamino-6-(pyridine-4-yl)...ModeratePI3K inhibition
ZSTK474HighAntitumor activity via PI3K inhibition

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